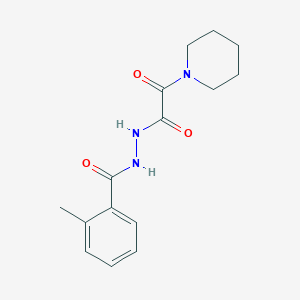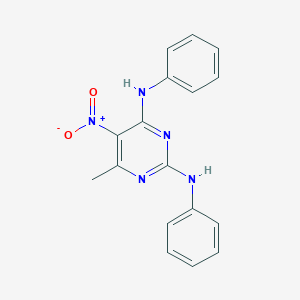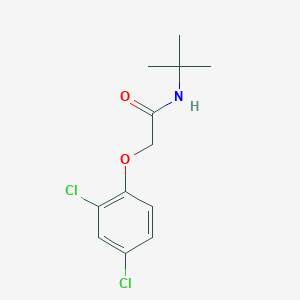![molecular formula C18H19N3O2S B397475 2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B397475.png)
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring, a tolyloxy group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves the cyclodehydration of the corresponding carboxylic acids and 1,2-phenylenediamine derivatives. This reaction is catalyzed by 5 N hydrochloric acid, following the Phillips method . The reaction conditions are carefully controlled to ensure the formation of the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the tolyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being explored in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation or the disruption of microbial cell walls, contributing to its antiproliferative and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-phenoxyethyl)thio)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole
- 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Uniqueness
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H19N3O2S |
|---|---|
Peso molecular |
341.4g/mol |
Nombre IUPAC |
2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-13-6-8-14(9-7-13)23-11-10-21-16-5-3-2-4-15(16)20-18(21)24-12-17(19)22/h2-9H,10-12H2,1H3,(H2,19,22) |
Clave InChI |
IKZTXRKOBUFILK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)N |
SMILES canónico |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-ethoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B397397.png)
![2-(2-ethoxyphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B397398.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B397400.png)


![2-(4-chlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B397404.png)

![2-{[(2-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B397409.png)



![5-(3,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397417.png)
